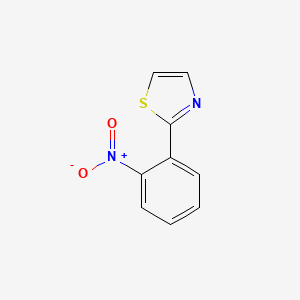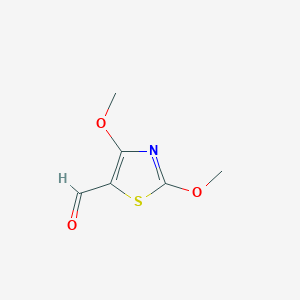
6-Methyl-5-phenylpyridazin-3-amine
Übersicht
Beschreibung
6-Methyl-5-phenylpyridazin-3-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that is synthesized through a specific method and has been found to have unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 6-Methyl-5-phenylpyridazin-3-amine, focusing on six unique fields:
Pharmacological Applications
6-Methyl-5-phenylpyridazin-3-amine has shown potential in various pharmacological applications. It is a part of the pyridazine family, which is known for its diverse biological activities. Compounds in this family have been studied for their antimicrobial, anti-inflammatory, and anticancer properties . The unique structure of 6-Methyl-5-phenylpyridazin-3-amine allows it to interact with different biological targets, making it a promising candidate for drug development.
Antifungal Agents
Research has indicated that derivatives of pyridazine, including 6-Methyl-5-phenylpyridazin-3-amine, exhibit significant antifungal activity. These compounds have been tested against various fungal strains and have shown effectiveness in inhibiting fungal growth . This makes them valuable in the development of new antifungal medications and treatments for fungal infections.
Agricultural Chemicals
In the agricultural sector, 6-Methyl-5-phenylpyridazin-3-amine derivatives are explored for their potential as herbicides and insecticides. Pyridazine derivatives have been found to possess herbicidal properties, making them useful in weed control . Additionally, their insecticidal properties can help in managing pest populations, contributing to more effective and sustainable agricultural practices.
Neuroprotective Agents
Studies have shown that pyridazine derivatives, including 6-Methyl-5-phenylpyridazin-3-amine, may have neuroprotective effects. These compounds can potentially protect neurons from damage caused by oxidative stress and other neurotoxic factors . This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Anti-inflammatory Agents
6-Methyl-5-phenylpyridazin-3-amine has been investigated for its anti-inflammatory properties. Pyridazine derivatives are known to inhibit the production of pro-inflammatory cytokines and reduce inflammation . This makes them promising candidates for the development of new anti-inflammatory drugs that could be used to treat conditions like arthritis and other inflammatory diseases.
Anticancer Research
The structure of 6-Methyl-5-phenylpyridazin-3-amine allows it to interact with various cellular pathways involved in cancer progression. Research has shown that pyridazine derivatives can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) . This makes them valuable in the search for new anticancer therapies.
Safety and Hazards
Wirkmechanismus
Target of Action
6-Methyl-5-phenylpyridazin-3-amine is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets . .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-Methyl-5-phenylpyridazin-3-amine might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the wide range of pharmacological activities associated with pyridazinone derivatives , it’s likely that multiple pathways are affected.
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Action Environment
It’s known that the phenotypes of organisms are determined by an interaction between genotype and environmental factors . This suggests that environmental factors could potentially influence the action of 6-Methyl-5-phenylpyridazin-3-amine.
Eigenschaften
IUPAC Name |
6-methyl-5-phenylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-10(7-11(12)14-13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZANAIVXBVNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297229 | |
| Record name | 6-Methyl-5-phenyl-3-pyridazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-5-phenylpyridazin-3-amine | |
CAS RN |
105537-98-2 | |
| Record name | 6-Methyl-5-phenyl-3-pyridazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105537-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-5-phenyl-3-pyridazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















